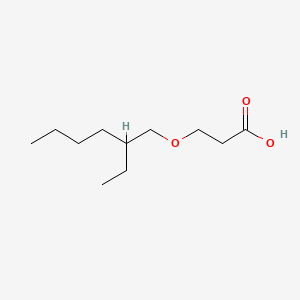
1,1'-Ethyne-1,2-diyldicyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Ethyne-1,2-diyldicyclohexene is an organic compound with the molecular formula C14H18 It consists of two cyclohexene rings connected by an ethyne (acetylene) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclohexene typically involves the coupling of cyclohexene derivatives with acetylene. One common method is the palladium-catalyzed alkenylation reaction, where vinyl triflates react with vinylene carbonate to form the desired diene structure . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods
Industrial production of 1,1’-Ethyne-1,2-diyldicyclohexene may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
化学反应分析
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethyne bridge to form saturated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), acids (HCl, HBr)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, alkylated cyclohexenes
科学研究应用
1,1’-Ethyne-1,2-diyldicyclohexene has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
作用机制
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclohexene in chemical reactions often involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the addition or substitution reactions at the cyclohexene rings. The ethyne bridge can also participate in cycloaddition reactions, forming new cyclic structures through [4+2] or [2+2] cycloaddition mechanisms .
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexene: Similar in structure but lacks the ethyne bridge, leading to different reactivity and applications.
1,2-Dicyclohexylethane: Contains an ethane bridge instead of an ethyne bridge, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Ethyne-1,2-diyldicyclohexene is unique due to its ethyne bridge, which imparts distinct electronic and steric properties. This uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds without the ethyne linkage.
属性
CAS 编号 |
3725-09-5 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
1-[2-(cyclohexen-1-yl)ethynyl]cyclohexene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,9H,1-6,8,10H2 |
InChI 键 |
PFMJNJIHHZLIFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C#CC2=CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)

![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)

